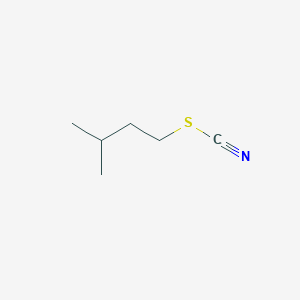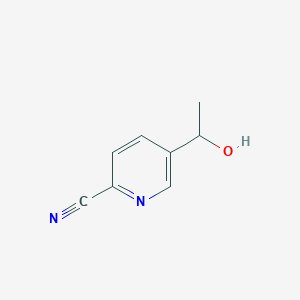![molecular formula C6H12O6 B13780086 L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)
L-Glucose-[1-3H(N)]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glucose-[1-3H(N)] is a radiolabeled form of L-Glucose, an aldohexose monosaccharide. It is the L-isomer of glucose, making it the enantiomer of the more common D-Glucose. L-Glucose does not occur naturally in living organisms but can be synthesized in the laboratory. The radiolabeling with tritium (3H) allows for the tracking and study of glucose metabolism and other biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Glucose-[1-3H(N)] typically involves the tritiation of L-Glucose. This process can be achieved through catalytic hydrogenation in the presence of tritium gas. The reaction conditions often include a catalyst such as palladium on carbon and a solvent like ethanol. The reaction is carried out under controlled temperature and pressure to ensure the incorporation of tritium into the glucose molecule.
Industrial Production Methods
Industrial production of L-Glucose-[1-3H(N)] follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle tritium gas safely and efficiently. The final product is purified using techniques such as chromatography to ensure high purity and specific activity.
Análisis De Reacciones Químicas
Types of Reactions
L-Glucose-[1-3H(N)] undergoes various chemical reactions, including:
Oxidation: L-Glucose can be oxidized to form L-Glucuronic acid.
Reduction: It can be reduced to form L-Sorbitol.
Substitution: Various functional groups can be substituted on the glucose molecule.
Common Reagents and Conditions
Oxidation: Reagents like nitric acid or potassium permanganate are commonly used.
Reduction: Sodium borohydride or hydrogen gas with a catalyst can be used.
Substitution: Various organic reagents depending on the desired substitution.
Major Products
Oxidation: L-Glucuronic acid
Reduction: L-Sorbitol
Substitution: Various substituted glucose derivatives
Aplicaciones Científicas De Investigación
L-Glucose-[1-3H(N)] has numerous applications in scientific research:
Chemistry: Used as a tracer to study glucose metabolism and pathways.
Biology: Helps in understanding cellular uptake and utilization of glucose.
Medicine: Used in research related to diabetes and other metabolic disorders.
Industry: Employed in the development of new pharmaceuticals and diagnostic tools.
Mecanismo De Acción
L-Glucose-[1-3H(N)] exerts its effects by participating in glucose metabolism. The tritiated glucose is taken up by cells and undergoes glycolysis, where it is phosphorylated by hexokinase to form glucose-6-phosphate. This allows researchers to track the metabolic pathways and understand the molecular targets and pathways involved in glucose utilization.
Comparación Con Compuestos Similares
Similar Compounds
D-Glucose: The most common isomer of glucose, naturally occurring and widely used in metabolism.
L-Sorbitol: A reduction product of L-Glucose, used as a sugar substitute.
L-Glucuronic acid: An oxidation product of L-Glucose, involved in detoxification processes.
Uniqueness
L-Glucose-[1-3H(N)] is unique due to its radiolabeling with tritium, which allows for precise tracking and study of glucose metabolism. Unlike D-Glucose, L-Glucose is not metabolized by most organisms, making it a valuable tool in research to differentiate between metabolic pathways.
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
182.16 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy-1-tritiohexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i1T |
Clave InChI |
GZCGUPFRVQAUEE-VKERAGMXSA-N |
SMILES isomérico |
[3H]C(=O)[C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


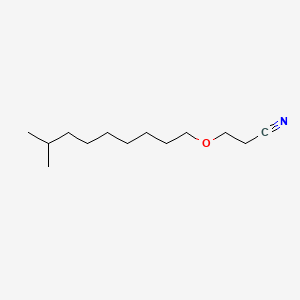

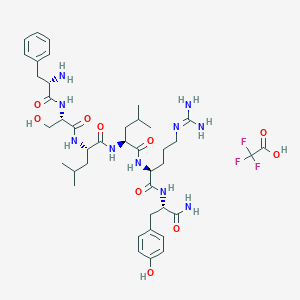
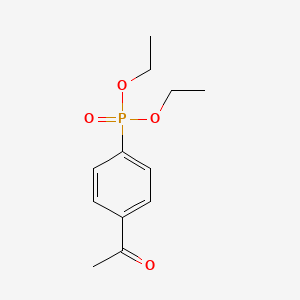
![N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B13780043.png)
